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Compound of Interest

Compound Name: Capmatinib metabolite M18

Cat. No.: B15193805

Capmatinib, an orally bioavailable and potent inhibitor of the MET receptor tyrosine kinase, has
demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer
(NSCLC) with MET exon 14 skipping mutations.[1][2] Understanding the biotransformation of
Capmatinib and the characteristics of its metabolites is crucial for a comprehensive
assessment of its clinical pharmacology. This guide provides a comparative analysis of
Capmatinib and its primary metabolite, M16 (CMN288), focusing on their pharmacokinetics,
pharmacodynamics, and the methodologies used for their evaluation.

Pharmacokinetic Profile: Capmatinib vs. M16

Capmatinib is metabolized in the liver primarily by cytochrome P450 3A4 (CYP3A4) and
aldehyde oxidase.[1][3][4] The major circulating metabolite, M16 (CMN288), is formed through
lactam formation catalyzed by aldehyde oxidase.[1][5] The parent compound, Capmatinib, is
responsible for the majority of the pharmacological activity, with M16 being pharmacologically
inactive.[5][6]

Below is a summary of the key pharmacokinetic parameters for Capmatinib and its major
metabolite, M16, in humans.
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Parameter Capmatinib M16 (CMN288) Reference(s)
Absorption
Not explicitly stated,
but its formation is
Time to Peak (Tmax) 1-2 hours dependent on [5]
Capmatinib's
presence.
Distribution
Plasma Protein -~
o ~96% Not specified [3]
Binding
Metabolism

Primary Enzymes

CYP3A4, Aldehyde
Oxidase

Formed by Aldehyde

Oxidase

[11(31[4]

Elimination

Elimination Half-life
(t2)

~6.5 hours

Does not accumulate

after multiple dosing

[5]

Route of Excretion

Primarily feces (78%),
urine (22%)

Excreted in urine and

feces

[1]14]

Systemic Exposure

Parent vs. Metabolite

Accounts for ~43% of

radioactivity in plasma

Major circulating
metabolite, but
pharmacologically
inactive. Exposure
decreases with

hepatic impairment.

[1]5]

Pharmacodynamic Profile: Comparative Activity

Capmatinib is a highly selective and potent inhibitor of the MET receptor tyrosine kinase.[7] Its

primary metabolite, M16, has been shown to be pharmacologically inactive.[5][6]
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Compound Target IC50 Reference(s)
Capmatinib c-MET kinase 0.13nM [7]
) Pharmacologically
M16 (CMN288) c-MET kinase ) ) [5]1[6]
Inactive

MET Signaling Pathway

Capmatinib exerts its therapeutic effect by inhibiting the MET signaling pathway. The binding of
Hepatocyte Growth Factor (HGF) to the MET receptor tyrosine kinase leads to dimerization and
autophosphorylation of the receptor. This activation triggers a cascade of downstream signaling
pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are involved in cell

proliferation, survival, and migration. Capmatinib competitively binds to the ATP-binding pocket

of the MET kinase domain, preventing its phosphorylation and subsequent activation of

downstream signaling.
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Caption: MET Signaling Pathway and the inhibitory action of Capmatinib.

Experimental Protocols

Quantification of Capmatinib and M16 in Plasma by LC-
MS/MS

This method is used for the simultaneous determination of Capmatinib and its metabolite M16

in plasma samples.

Sample Preparation (Solid Phase Extraction):

To 100 pL of plasma, add an internal standard solution.
Vortex the sample for 5 minutes.

Perform solid-phase extraction using a suitable cartridge.
Wash the cartridge to remove interferences.

Elute the analytes with an appropriate solvent.

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

LC Column: A C18 reverse-phase column (e.g., Phenomenex Luna C18, 50 mm x 2 mm, 5
pum).

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate: 0.5 mL/min.
Mass Spectrometer: A triple quadrupole mass spectrometer.

lonization Mode: Electrospray lonization (ESI) in positive mode.
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e MRM Transitions:
o Capmatinib: m/z 413.15 - 128.05
o Internal Standard (e.g., [13CD3]Capmatinib): m/z 416.20 —» 131.01

o Data Analysis: Quantify using a calibration curve prepared in blank plasma.

In Vitro MET Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the MET kinase.
Workflow:

e Prepare Reagents:

[¢]

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 50 uM DTT).

[e]

Recombinant human MET kinase.

[e]

Substrate (e.g., a synthetic peptide).

ATP solution.

o

[¢]

Test compound (Capmatinib or metabolite) at various concentrations.

» Kinase Reaction:
o In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
o Initiate the reaction by adding ATP.
o Incubate at room temperature for a specified time (e.g., 60 minutes).

e Detection:

o Stop the reaction by adding a stop solution (e.g., EDTA).
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o Detect the amount of phosphorylated substrate. This can be done using various methods,
such as:

» Luminescence-based assay (e.g., ADP-Glo™): Measures the amount of ADP produced,
which is proportional to kinase activity.

» ELISA-based assay: Uses a phospho-specific antibody to detect the phosphorylated
substrate.

o Data Analysis:
o Calculate the percentage of inhibition for each concentration of the test compound.

o Determine the IC50 value by fitting the data to a dose-response curve.
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Caption: General workflow for an in vitro MET kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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